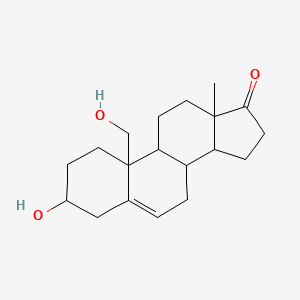

3,19-Dihydroxyandrost-5-en-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,19-Dihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.4238 g/mol . It is characterized by the presence of hydroxyl groups at the 3 and 19 positions on the androst-5-en-17-one backbone . This compound is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone.

Applications De Recherche Scientifique

3,19-Dihydroxyandrost-5-en-17-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mécanisme D'action

Mode of Action

The mode of action of 3,19-Dihydroxyandrost-5-en-17-one involves its interaction with its targets. The presence of the C19 hydroxyl group results in the replacement of the O3-H3⋯O17 (one) hydrogen bonds as the strongest intermolecular interaction found in the stable polymorphs of the mono-hydroxylated compound . This suggests that the compound may have unique binding properties compared to other steroids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of the C19 hydroxyl group in the molecule could potentially influence its stability and solubility in different environments .

Analyse Biochimique

Cellular Effects

It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,19-Dihydroxyandrost-5-en-17-one is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,19-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA) at the 19 position. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable solvents . The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using microbial cultures capable of hydroxylating DHEA. These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature . The use of genetically engineered microorganisms can further enhance the yield and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,19-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of 3,19-diketones.

Reduction: Formation of 3,19-dihydroxy derivatives.

Substitution: Formation of 3,19-dihalo derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3β-Hydroxyandrost-5-en-17-one (Dehydroepiandrosterone): Lacks the hydroxyl group at the 19 position.

3β,16α-Dihydroxyandrost-5-en-17-one: Contains an additional hydroxyl group at the 16 position.

Uniqueness

3,19-Dihydroxyandrost-5-en-17-one is unique due to the presence of hydroxyl groups at both the 3 and 19 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Activité Biologique

3,19-Dihydroxyandrost-5-en-17-one, also known as 19-hydroxyandrostenedione, is a steroid compound derived from dehydroepiandrosterone (DHEA). This compound has garnered attention due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. The following sections will delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a steroid backbone with hydroxyl groups at the 3 and 19 positions. The synthesis typically involves the hydroxylation of DHEA, which can be achieved through various chemical methods, including enzymatic reactions or microbial transformations .

| Property | Value |

|---|---|

| Molecular Formula | C19H28O3 |

| Molecular Weight | 304.43 g/mol |

| CAS Number | 566-12-7 |

| Melting Point | 180-182 °C |

| Solubility | Soluble in ethanol |

Hormonal Activity

This compound exhibits significant hormonal activity, primarily as a precursor in the biosynthesis of androgens and estrogens. It has been shown to modulate androgen receptor activity, influencing various physiological processes such as muscle growth and fat distribution .

Pheromonal Activity

Research indicates that certain steroid compounds, including derivatives of this compound, may act as pheromones in mammals. These compounds can influence social and reproductive behaviors by interacting with the vomeronasal organ (VNO) in animals .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Hormonal | Modulates androgen receptor activity |

| Pheromonal | Influences social/reproductive behaviors |

| Antimicrobial | Exhibits activity against certain bacterial strains |

The biological effects of this compound can be attributed to its interaction with specific receptors and enzymes:

- Androgen Receptor Activation : The compound binds to androgen receptors, promoting anabolic effects such as muscle growth.

- Influence on Enzyme Activity : It may inhibit or enhance the activity of enzymes involved in steroidogenesis.

- Pheromone Reception : Interaction with VNO receptors can lead to changes in behavioral responses in mammals.

Case Study 1: Hormonal Effects in Athletes

A study investigated the effects of this compound supplementation in male athletes. Results indicated increased muscle mass and strength compared to a placebo group. However, long-term effects and safety were not thoroughly evaluated .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a natural antimicrobial agent .

Propriétés

IUPAC Name |

3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYCSWPEAHDOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.